molecular formula C10H6BrNO B1289356 6-Bromoquinoline-2-carbaldehyde CAS No. 98948-91-5

6-Bromoquinoline-2-carbaldehyde

Cat. No. B1289356
CAS RN: 98948-91-5
M. Wt: 236.06 g/mol
InChI Key: VQOCWJMSBFLQKK-UHFFFAOYSA-N
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Patent
US08993767B2

Procedure details

Selenium dioxyde (1.3 g, 12 mmol, 1.3 eq) in suspension in dioxane (50 mL) was heated at 60° C. 6-bromoquinaldine (2 g, 9 mmol) was then introduced and the mixture was left to react at 80° C. for 3 hours. After cooling to room temperature, the mixture was filtered on celite, eluted with dioxane and concentrated under reduced pressure. The product obtained is a pure white solid (3.3 g, >98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se].[Br:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([CH3:13])[CH:7]=[CH:6]2.[O:14]1CCOCC1>>[Br:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([CH:13]=[O:14])[CH:7]=[CH:6]2 |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se]
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C
Step Three
Name
solid
Quantity
3.3 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture was left
CUSTOM
Type
CUSTOM
Details
to react at 80° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered on celite
WASH
Type
WASH
Details
eluted with dioxane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.